N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Properties
IUPAC Name |
2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-4-6(7-2-1-3-20-7)16-10(17-8)15-5-9(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDEULJMBZPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192379 | |
| Record name | N-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184681-87-6 | |
| Record name | N-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184681-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions. For this compound, the trifluoromethyl group is introduced early in the synthesis to ensure regioselectivity.
Example Protocol
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Cyclization : 3-(Trifluoromethyl)-1,3-diketone is treated with thiourea in ethanol under reflux to form 4-(trifluoromethyl)pyrimidin-2-amine.
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Halogenation : The amine group at position 2 is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) at 80°C.
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Thienyl Group Introduction : A Suzuki–Miyaura coupling reaction attaches the 2-thienyl group to position 6 of the pyrimidine ring using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system.
Table 1: Key Reaction Conditions for Pyrimidine Core Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thiourea, HCl | Ethanol | 80 | 75 |
| Halogenation | POCl₃ | Toluene | 110 | 82 |
| Coupling | Pd(PPh₃)₄, Thienyl-Bpin | Toluene/H₂O | 90 | 68 |
Glycine Moiety Incorporation
The glycine group is introduced via nucleophilic substitution or amidation. A patented method for analogous compounds uses phase-transfer catalysis (PTC) to enhance reaction efficiency.
Protocol
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Activation : The pyrimidine intermediate is treated with thionyl chloride (SOCl₂) to convert the hydroxyl group at position 2 into a reactive chloride.
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Amidation : Glycine methyl ester is reacted with the activated pyrimidine in dichloromethane using triethylamine as a base. The methyl ester is subsequently hydrolyzed with aqueous NaOH to yield the free glycine derivative.
Critical Parameters
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Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Reaction Mechanisms and Optimization
Suzuki–Miyaura Coupling Dynamics
The coupling of the 2-thienyl group to the pyrimidine ring follows a transmetalation-reductive elimination pathway. Density functional theory (DFT) studies on similar systems indicate that electron-deficient pyrimidines accelerate oxidative addition, while bulky ligands on palladium favor regioselectivity.
Optimization Strategies
-
Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ balances cost and yield.
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Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.
Phase-Transfer Catalysis in Amidation
The glycine incorporation step benefits from PTC, which facilitates reactions between aqueous glycine salts and organic-phase pyrimidine intermediates. Tributylmethylammonium chloride increases reaction rates by 40% compared to uncatalyzed systems.
Table 2: Impact of Catalysts on Amidation Yield
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 35 | 12 |
| Tetrabutylammonium bromide | 78 | 6 |
| Tributylmethylammonium chloride | 82 | 5 |
Purification and Analytical Validation
Recrystallization Techniques
Crude product is purified using solvent mixtures such as methanol-diethyl ether (1:3), achieving >95% purity. The trifluoromethyl group’s hydrophobicity necessitates polar aprotic solvents for effective crystallization.
Spectroscopic Confirmation
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¹H NMR : Characteristic signals include a singlet for the trifluoromethyl group (δ 3.9 ppm) and a doublet for the thienyl protons (δ 7.2–7.5 ppm).
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MS (ESI+) : Molecular ion peak at m/z 303.26 [M+H]⁺ confirms the molecular weight.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during halogenation can yield 4,6-bis(trifluoromethyl)pyrimidine derivatives. Increasing POCl₃ stoichiometry to 1.5 equivalents suppresses this byproduct.
Solvent Compatibility
Ethanol, while cost-effective, slows Suzuki coupling kinetics. Switching to dimethyl sulfoxide (DMSO) increases reaction rates but complicates post-reaction separation.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrimidines .
Scientific Research Applications
Glycine Transporter Inhibition
One of the primary applications of N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is its role as a glycine transporter inhibitor. Glycine transporters (GlyTs) are pivotal in regulating glycine levels in the central nervous system, influencing neurotransmission and neuroprotection. Inhibiting these transporters can have therapeutic implications for various neurological conditions, including:
- Schizophrenia : Dysregulated glycine levels are associated with schizophrenia. By inhibiting GlyT, this compound may help restore balance and alleviate symptoms.
- Alzheimer's Disease : The modulation of glycine levels could also be beneficial in managing Alzheimer's disease, where neurotransmitter imbalances are prevalent.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. This makes them potential candidates for developing treatments aimed at neurodegenerative diseases.
Study on GlyT Inhibition
A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, demonstrated significant inhibitory activity against glycine transporters. The study utilized binding affinity assays to assess the interaction between the compound and GlyT1/GlyT2 receptors. Results indicated that this compound effectively inhibited glycine uptake, suggesting its potential as a therapeutic agent for conditions characterized by altered glycine signaling .
Neuroprotective Mechanism Investigation
Another investigation explored the neuroprotective mechanisms of compounds with similar structures. It was found that these compounds could mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurotoxicity induced by glutamate excitotoxicity. This mechanism is particularly relevant for conditions like Alzheimer's and Parkinson's diseases .
Mechanism of Action
The mechanism of action of N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrimidin-2-yl Glycine Derivatives
Key Structural and Functional Differences
Heterocyclic Substituents at the 6-Position
- Thienyl vs. Furyl : Replacing the sulfur-containing thienyl group (as in the target compound) with an oxygen-containing furyl group (e.g., N-[6-(2-Furyl)-...]-N-methylglycine) reduces lipophilicity and alters electronic effects due to differences in electronegativity and aromaticity .
- Thienyl Positional Isomerism : The 2-thienyl isomer (target compound) and 3-thienyl analog (DT583) exhibit distinct steric and electronic profiles, which could affect binding to biological targets .
Aromatic Substituents
- Methoxyphenyl Groups : Compounds like N-[6-(3-Methoxyphenyl)-...]glycine (DT231-DT234) feature electron-donating methoxy groups, which may increase solubility but reduce metabolic stability .
Glycine Modifications
- Thioureido Groups : Compounds like DT251-DT252 incorporate sulfur-based thioureido linkages, which may enhance metal-binding affinity or redox activity .
Implications of Structural Variations
- Lipophilicity : The trifluoromethyl group and thienyl substituent in the target compound likely confer higher lipophilicity compared to furyl or methoxyphenyl analogs, influencing bioavailability and CNS penetration .
- Synthetic Accessibility: The presence of halogens (e.g., Cl in DT8 analogs) or reactive groups (e.g., hydrazino in DT228-DT229) may complicate synthesis or purification steps .
Biological Activity
N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS No. 184681-87-6) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities, particularly as a glycine transporter inhibitor. This compound belongs to the pyrimidine class and is characterized by its unique structural features, including a trifluoromethyl group that enhances lipophilicity and may improve blood-brain barrier penetration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.33 g/mol. Its structure is depicted below:
| Component | Description |
|---|---|
| Pyrimidine Ring | Core structure providing biological activity |
| Thienyl Group | Enhances interaction with biological targets |
| Trifluoromethyl Group | Increases lipophilicity and potential CNS penetration |
The biological activity of this compound primarily involves its role as a glycine transporter inhibitor. Glycine transporters are essential in regulating glycine levels in the central nervous system (CNS), which influences neurotransmission and neuroprotection. Inhibition of these transporters can have therapeutic implications for various neurological disorders, including schizophrenia and Alzheimer's disease.
Antimicrobial and Anticancer Properties
Recent studies have explored the potential antimicrobial and anticancer properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, suggesting its utility in treating infections . Furthermore, preliminary evaluations have shown promising results in inhibiting cancer cell proliferation, although further investigations are required to elucidate the underlying mechanisms .
Case Studies
- Glycine Transporter Inhibition : A study demonstrated that this compound effectively inhibits glycine transporters in vitro, leading to increased extracellular glycine levels. This effect was associated with enhanced neuroprotective outcomes in models of neurodegeneration.
- Antimicrobial Activity : In a clinical setting, the compound was tested against strains of Staphylococcus aureus, showing effective inhibition at low concentrations. This suggests potential applications in treating resistant bacterial infections .
- Anticancer Activity : A recent study evaluated the compound's effects on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethyl group. Studies indicate favorable absorption characteristics, with significant blood-brain barrier penetration observed in animal models. Toxicological assessments have shown low acute toxicity levels, suggesting a favorable safety profile for further development.
Q & A
Basic: What are the standard synthetic routes for preparing N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine?
The synthesis typically involves multi-step pathways, starting with the construction of the pyrimidine core. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with β-keto esters or nitriles to form the pyrimidine ring .
- Functionalization : Introducing the 2-thienyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Glycine attachment : Coupling the pyrimidine intermediate with glycine derivatives using peptide coupling reagents (e.g., EDC/HOBt) .
Reaction conditions (temperature, solvent polarity, catalyst) are critical for yield optimization. Purification often employs column chromatography or recrystallization .
Basic: What analytical techniques are essential for characterizing this compound?
Core methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and glycine integration .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for biological studies) .
- X-ray Crystallography (if crystals form): Resolves 3D structure and confirms regiochemistry .
Basic: How is the compound initially screened for biological activity?
Primary screening involves:
- In vitro assays : Dose-response studies in cell lines (e.g., cancer, inflammatory models) to determine IC values .
- Enzyme inhibition assays : Testing against kinases, proteases, or other targets linked to the trifluoromethylpyrimidine scaffold .
- Solubility and stability : Pharmacokinetic profiling in simulated physiological buffers .
Advanced: How can synthetic yields be optimized for scale-up?
Advanced strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, stoichiometry) to maximize yield .
Advanced: How to resolve contradictions in reported bioactivity data?
Contradictions may arise from assay variability or impurities. Solutions:
- Orthogonal assays : Validate activity across multiple platforms (e.g., SPR, fluorescence polarization) .
- Metabolite profiling : Check for degradation products via LC-MS .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
Advanced: What structural features drive its biological activity?
Key structure-activity relationships (SAR):
- Trifluoromethyl group : Enhances lipophilicity and target binding via hydrophobic interactions .
- 2-Thienyl moiety : Modulates electron density and π-π stacking with aromatic residues in enzymes .
- Glycine linker : Balances solubility and conformational flexibility for membrane penetration .
SAR studies often involve synthesizing analogs (e.g., replacing thienyl with phenyl or naphthyl groups) .
Advanced: How does the compound modulate specific biochemical pathways?
Mechanistic studies employ:
- Proteomics : Identify binding partners via pull-down assays or SILAC labeling .
- Transcriptomics : RNA-seq to track gene expression changes in treated cells .
- Kinase profiling : Screen against panels of 300+ kinases to map selectivity .
Advanced: What methods elucidate target binding interactions?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K, on/off rates) .
- Molecular Dynamics (MD) Simulations : Predicts binding poses and stability of ligand-target complexes .
- Cryo-EM/X-ray co-crystallography : Resolves atomic-level interactions in enzyme active sites .
Basic: What safety precautions are required during handling?
- PPE : Gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Follow institutional guidelines for halogenated organic waste .
Basic: What are its key physical-chemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
